molecular formula C8H8ClF2N3O B2441526 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide CAS No. 2411267-44-0

2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide

Cat. No. B2441526
CAS RN: 2411267-44-0
M. Wt: 235.62
InChI Key: KPIIRADEDCFFAY-UHFFFAOYSA-N
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Description

2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide, also known as Diflufenican, is a pre-emergent herbicide used to control broad-leaved weeds in a variety of crops. It was first introduced in 1991 and has since been widely used in agriculture. The chemical structure of Diflufenican consists of a pyrimidine ring with a difluoromethyl group attached to it, and an acetamide group attached to the pyrimidine ring.

Mechanism of Action

2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids in plants. This leads to a decrease in the levels of carotenoids, which in turn results in the inhibition of photosynthesis and the eventual death of the plant.
Biochemical and Physiological Effects:
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, it can have adverse effects on non-target organisms such as aquatic plants and invertebrates.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide is a useful tool for studying the biosynthesis of carotenoids in plants. It is a potent inhibitor of phytoene desaturase and can be used at low concentrations to study the effects of carotenoid depletion on plant growth and development. However, its use in lab experiments is limited by its potential adverse effects on non-target organisms and the environment.

Future Directions

There are several areas of research that could be explored in relation to 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide. These include:
1. Developing new herbicides based on the structure of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide that are more effective and have fewer adverse effects on the environment.
2. Studying the effects of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide on the microbiome of soil and its potential impact on soil health.
3. Investigating the potential use of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide as a tool for studying the role of carotenoids in photosynthesis in algae and other aquatic organisms.
4. Developing new methods for the synthesis of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide that are more efficient and environmentally friendly.
In conclusion, 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide is a pre-emergent herbicide that has been widely used in agriculture to control broad-leaved weeds in crops. Its mode of action involves inhibiting the biosynthesis of carotenoids in plants, which leads to the inhibition of photosynthesis and the eventual death of the plant. While it has been extensively studied for its herbicidal properties, there are still several areas of research that could be explored in relation to 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide.

Synthesis Methods

The synthesis of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide involves the reaction of 4-chloro-2,6-difluoropyrimidine with N-(chloroacetyl)acetamide in the presence of a base such as sodium hydroxide. The resulting compound is then purified by recrystallization to obtain the final product.

Scientific Research Applications

2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide has been extensively studied for its herbicidal properties and its effects on the environment. It is commonly used in agriculture to control broad-leaved weeds in crops such as wheat, barley, and oilseed rape. Its mode of action involves inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants.

properties

IUPAC Name

2-chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N3O/c9-3-7(15)13-4-6-12-2-1-5(14-6)8(10)11/h1-2,8H,3-4H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIIRADEDCFFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)F)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide

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